molecular formula C20H36O4Sn B1587967 Dibutylbis(pentane-2,4-dionato-O,O')tin CAS No. 22673-19-4

Dibutylbis(pentane-2,4-dionato-O,O')tin

Cat. No. B1587967
CAS RN: 22673-19-4
M. Wt: 459.2 g/mol
InChI Key: UQFXPYKWVFOQTH-VGKOASNMSA-L
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Description

Synthesis Analysis

DBTO acts as a Lewis acid catalyst in organic synthesis, promoting the formation of covalent bonds between molecules. It is also capable of forming coordinate covalent bonds with other molecules, forming complexes with a variety of metals.


Molecular Structure Analysis

The molecular structure of DBTO consists of two butyl groups and one pentane-2,4-dionato-O,O’ moiety. This structure allows it to form coordinate covalent bonds with other molecules and form complexes with various metals.


Chemical Reactions Analysis

As a Lewis acid catalyst, DBTO promotes the formation of covalent bonds between molecules in organic synthesis. It can also form coordinate covalent bonds with other molecules, leading to the formation of metal complexes.


Physical And Chemical Properties Analysis

DBTO is a colorless, odorless, and non-toxic compound that is easily soluble in water and other organic solvents. It has a density of 1.12 at 20℃ .

Scientific Research Applications

Organotin Compounds in Environmental and Material Science

Environmental Concerns and Regulations : Organotin compounds, including but not limited to tributyltin (TBT) and dibutyltin (DBT), have been subjects of environmental concern due to their widespread use and resultant toxic effects on aquatic life and potential human health implications. The regulatory actions taken globally to limit their environmental impact highlight the importance of understanding the behavior and effects of organotin compounds, including Dibutylbis(pentane-2,4-dionato-O,O')tin, in ecological contexts (Kucklick & Ellisor, 2019).

Material Science Applications : Organotin compounds are used in various industrial applications, including as catalysts in the production of polyurethane foams and silicone polymers. The unique properties of organotins, such as their ability to function as stabilizers and catalysts, make them valuable in material science for enhancing product durability and performance. While specific references to Dibutylbis(pentane-2,4-dionato-O,O')tin were not found, the general applicability of organotin compounds in material science could suggest similar utility (Zhang & Zhu, 1993).

Safety And Hazards

DBTO is classified as a substance of very high concern due to its toxic effects on reproduction . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is also suspected of causing genetic defects and may damage fertility .

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;pentane;tin(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2C5H11.Sn/c2*1-4(6)3-5(2)7;2*1-3-5-4-2;/h2*3,6H,1-2H3;2*1,3-5H2,2H3;/q;;2*-1;+4/p-2/b2*4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFXPYKWVFOQTH-VGKOASNMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH2-].CCCC[CH2-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[CH2-].CCCC[CH2-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylbis(pentane-2,4-dionato-O,O')tin

CAS RN

22673-19-4
Record name Tin, dibutylbis(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022673194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutylbis(pentane-2,4-dionato-O,O')tin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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